molecular formula C16H18N2O2S2 B5533575 N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

Cat. No. B5533575
M. Wt: 334.5 g/mol
InChI Key: LNLWNKMTJSAJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide, also known as OTN-1, is a chemical compound that has gained significant attention in recent years due to its potential for use in scientific research.

Mechanism of Action

N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide works by selectively binding to specific proteins in cells. Once bound, it can alter the function of these proteins, leading to changes in cellular processes and ultimately affecting physiological function.
Biochemical and Physiological Effects:
N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific proteins it binds to. Some of the effects seen in laboratory experiments include changes in cell proliferation, apoptosis, and gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide in lab experiments is its selectivity for specific proteins. This allows researchers to study the function of these proteins in a more targeted and precise way. However, the use of N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide also has limitations, including the potential for off-target effects and the need for careful optimization of experimental conditions.

Future Directions

There are many potential future directions for research involving N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide. Some of the most promising areas of research include the development of new compounds with improved selectivity and the use of N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide in the study of specific diseases or cellular processes. Additionally, further research is needed to better understand the potential limitations and risks associated with the use of N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide in scientific research.
In conclusion, N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide is a promising chemical compound that has the potential to significantly impact scientific research. Its selectivity for specific proteins and ability to alter cellular processes make it a valuable tool for studying the function of proteins in cells. However, further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method for N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide has been extensively studied and optimized, allowing for the production of high-quality and pure compounds for use in scientific research.

Scientific Research Applications

N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide as a tool for studying the function of specific proteins in cells. By selectively binding to certain proteins, N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide can help researchers better understand their role in various cellular processes.

properties

IUPAC Name

N-(1-oxaspiro[4.4]nonan-3-yl)-2-thiophen-2-yl-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c19-14(12-10-22-15(18-12)13-4-3-7-21-13)17-11-8-16(20-9-11)5-1-2-6-16/h3-4,7,10-11H,1-2,5-6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNLWNKMTJSAJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CO2)NC(=O)C3=CSC(=N3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-oxaspiro[4.4]non-3-yl-2-(2-thienyl)-1,3-thiazole-4-carboxamide

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